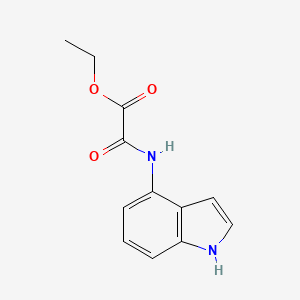

ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate

Description

Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate is an α-ketoester derivative featuring an indole moiety substituted at the 4-position with an amino group linked to a 2-oxoacetate ethyl ester. Indole derivatives are privileged scaffolds in drug discovery, often associated with anticancer, antimicrobial, and anti-inflammatory activities . The 4-aminoindole substitution in this compound distinguishes it from common indole derivatives, which typically feature substitutions at the 2- or 3-positions. The ethyl ester group enhances solubility and serves as a synthetic handle for further functionalization .

Propriétés

IUPAC Name |

ethyl 2-(1H-indol-4-ylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)11(15)14-10-5-3-4-9-8(10)6-7-13-9/h3-7,13H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYAXLFSJBOBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate typically involves the reaction of indole derivatives with ethyl oxalyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-Fluoro-1H-indol-3-yl)-2-oxoacetate

- Structural Difference: Fluoro substitution at the indole 4-position vs. the target compound’s 4-amino group.

- Impact: Fluorine’s electronegativity may increase metabolic stability and membrane permeability, whereas the amino group in the target compound could enable hydrogen bonding with biological targets .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides

- Structural Difference : Adamantane substitution at indole 2-position and acetamide instead of ethyl ester.

- The acetamide moiety may reduce esterase-mediated hydrolysis compared to the ethyl ester .

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Structural Difference : Nitrobenzoyl group at indole 2-position and acetic acid ethyl ester.

- Impact: The nitro group introduces strong electron-withdrawing effects, which could alter redox properties and reactivity compared to the target compound’s amino group .

Substituent Position and Bioactivity

- Indole 3- vs. 4-Substitution: Indole derivatives substituted at the 3-position (e.g., 2-(1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide ) are more common in literature. The 4-amino substitution in the target compound is rare and may confer unique binding modes.

- Amino vs. Acyl Groups: The amino group in the target compound contrasts with acylated derivatives (e.g., 2-((1H-indol-3-yl)methylene)hydrazino acetamides ), which exhibit antimicrobial activity. The free amino group could facilitate prodrug strategies or covalent binding.

Activité Biologique

Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate features an indole moiety, which is known for its diverse biological properties. The presence of the indole ring allows for various interactions with biological targets, making it a versatile compound in drug development.

Target of Action

The compound primarily targets various biological pathways associated with indole derivatives, which include:

- Antiviral Activity : Indole derivatives have been shown to exhibit antiviral properties, potentially through the inhibition of viral replication.

- Anti-inflammatory Effects : These compounds can modulate inflammatory responses, suggesting a role in treating inflammatory diseases.

- Anticancer Properties : Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate may induce apoptosis in cancer cells by interacting with antiapoptotic proteins such as Bcl-2 .

Biochemical Pathways

Indole derivatives influence multiple biochemical pathways, including:

- Cell Signaling : They can alter cell signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : These compounds may affect the expression of genes involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

Research indicates that ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to sensitize cancer cells to chemotherapy agents like cisplatin, enhancing their therapeutic efficacy .

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationship of ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate. Variations in substituents on the indole ring have been correlated with changes in biological activity, indicating that specific functional groups significantly influence its efficacy against cancer cells and pathogens.

| Compound | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate | Anticancer | 15 | Induces apoptosis via Bcl-2 inhibition |

| Analog A | Antimicrobial | 20 | Disrupts bacterial membranes |

| Analog B | Anti-inflammatory | 25 | Inhibits pro-inflammatory cytokines |

Clinical Relevance

The potential application of ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate in clinical settings is being explored. Its ability to modulate immune responses positions it as a candidate for therapeutic interventions in autoimmune diseases and cancers characterized by overactive antiapoptotic signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.